8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
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Overview
Description
8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of Functional Groups: The nitro and iodo groups are introduced through nitration and iodination reactions, respectively.
Esterification and Salt Formation: The carboxylic acid group is esterified to form the ethyl ester, and the final hydrobromide salt is obtained through reaction with hydrobromic acid
Chemical Reactions Analysis
8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Compared to these, 8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential applications. Examples of similar compounds include:
6-Nitro-imidazo[1,2-a]pyridine derivatives: Lacking the iodine atom.
8-Iodo-imidazo[1,2-a]pyridine derivatives: Lacking the nitro group
Properties
IUPAC Name |
ethyl 8-iodo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSPAKHMUUKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrIN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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